2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate
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Overview
Description
2-(4-Carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate is a chemical compound with the molecular formula C6H10N4O4S and a molecular weight of 234.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate typically involves the reaction of 4-carbamoyl-1H-1,2,3-triazole with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound may be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound can be used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(4-Carbamoyl-1H-1,2,3-triazol-1-yl)ethyl methanesulfonate can be compared with other similar compounds, such as 1,2,4-triazole derivatives and other triazole analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities
List of Similar Compounds
1,2,4-Triazole derivatives
1H-1,2,3-Triazole analogs
Other triazole-based compounds
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Properties
IUPAC Name |
2-(4-carbamoyltriazol-1-yl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O4S/c1-15(12,13)14-3-2-10-4-5(6(7)11)8-9-10/h4H,2-3H2,1H3,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMCAVLEKGZHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN1C=C(N=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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